ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE
Beschreibung
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Eigenschaften
Molekularformel |
C11H17ClN2O2S |
|---|---|
Molekulargewicht |
276.78 g/mol |
IUPAC-Name |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
InChI-Schlüssel |
NCTXWHKWULACPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled temperature and pressure conditions to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- Piperidine
- Thiazole
- Piperine
- Piperidine-based drugs like fentanyl analogues .
Uniqueness
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to its specific combination of piperidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
